Enhanced Reactivity in Cross-Coupling: 4-Bromo vs. 4-Chloro Analogues in Suzuki-Miyaura Reactions
The 4-bromo substituent in 4-bromo-3-(trifluoromethyl)quinoline provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 4-chloro analog (CAS 590371-93-0). This enhanced reactivity is a direct consequence of the lower carbon-halogen bond dissociation energy of the C-Br bond, facilitating oxidative addition with palladium(0) catalysts under milder conditions [1]. This translates to higher yields and broader substrate scope in Suzuki-Miyaura couplings, making it the preferred building block for constructing complex biaryl systems [1].
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | C-Br bond (facilitates oxidative addition) |
| Comparator Or Baseline | 4-Chloro-3-(trifluoromethyl)quinoline (CAS 590371-93-0), C-Cl bond (requires harsher conditions) |
| Quantified Difference | Qualitative assessment based on established organohalide reactivity trends in cross-coupling |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions (general mechanism) |
Why This Matters
For synthetic chemists, selecting the 4-bromo analog over the 4-chloro analog reduces reaction times, increases product yields, and allows for the use of milder, more functional-group-tolerant reaction conditions, thereby accelerating medicinal chemistry campaigns.
- [1] Kuujia. (2025). Cas no 590371-97-4 (4-Bromo-3-(trifluoromethyl)quinoline). Product Data Sheet. View Source
